The Chemical Identity and Significance of Scandium(III) Carbonate
The Chemical Identity and Significance of Scandium(III) Carbonate
An In-depth Technical Guide: Physicochemical Characterization of Scandium(III) Carbonate: Molecular Weight and Density
Abstract
Scandium(III) carbonate (Sc₂(CO₃)₃) is a critical precursor material in advanced technologies, including the production of high-performance aluminum-scandium alloys, solid oxide fuel cells, and specialized lighting.[1][2] Despite its importance, two of its most fundamental physicochemical properties—molecular weight and density—are often misreported or unavailable. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the accurate determination of these properties. We will explore the theoretical basis of its molecular weight, address the significant experimental challenges posed by its variable hydration state (Sc₂(CO₃)₃·xH₂O), and present a validated protocol for determining its true density. This document is structured to provide not just data, but a framework for critical analysis and experimental design.
Scandium(III) carbonate is an inorganic compound that typically presents as a white, water-insoluble powder.[3][4] Its primary value in research and industry lies in its role as a stable, easily handled intermediate that can be converted into high-purity scandium oxide (Sc₂O₃) through thermal decomposition (calcination).[1][5] The quality and characteristics of the final scandium oxide are directly dependent on the properties of the carbonate precursor, making precise characterization essential.
A crucial aspect often overlooked is that scandium(III) carbonate is almost invariably isolated as a hydrate, with the general formula Sc₂(CO₃)₃·xH₂O. The degree of hydration, represented by 'x', is not constant and depends heavily on the synthesis and drying conditions.[1] This variability is a primary source of error and inconsistency in reported data and must be experimentally determined for any given batch.
Molecular Weight: A Tale of Two States
The molecular weight of scandium(III) carbonate cannot be stated as a single, unequivocal value without specifying its hydration state. This section details the calculation for both the theoretical anhydrous form and the practical considerations for hydrated samples.
Theoretical Molecular Weight (Anhydrous)
The molecular weight of the pure, anhydrous compound Sc₂(CO₃)₃ is calculated from the standard atomic weights of its constituent elements: Scandium (Sc), Carbon (C), and Oxygen (O).
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Atomic Mass of Scandium (Sc): 44.956 g/mol
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Atomic Mass of Carbon (C): 12.011 g/mol
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Atomic Mass of Oxygen (O): 15.999 g/mol
The calculation is as follows: MW = (2 * Sc) + (3 * C) + (9 * O) MW = (2 * 44.956) + (3 * 12.011) + (9 * 15.999) MW = 89.912 + 36.033 + 143.991 MW = 269.936 g/mol
This calculated value, often rounded to 269.94 g/mol or 269.96 g/mol in commercial listings, serves as the baseline for the anhydrous material.[4][6][7]
The Impact of Hydration
The presence of water molecules in the hydrated crystal structure, Sc₂(CO₃)₃·xH₂O, directly adds to the molecular weight. The mass of water (H₂O) is approximately 18.015 g/mol . Therefore, the molecular weight of a hydrated sample is:
MW_hydrated = 269.936 + (x * 18.015) g/mol
For instance, a monohydrate (x=1) would have a molecular weight of approximately 287.95 g/mol , a value frequently cited in chemical databases.[1][5][8] However, reliance on such a value without experimental verification is scientifically unsound.
Expert Insight: The most rigorous method to determine the degree of hydration ('x') is Thermogravimetric Analysis (TGA). By heating a sample under a controlled atmosphere and measuring the precise mass loss, one can quantify the water content and thus establish the accurate molecular weight of that specific batch.
Density: Uncharted Territory and Experimental Determination
A survey of scientific literature and commercial datasheets reveals a conspicuous absence of a reliably reported density for scandium(III) carbonate.[3][5] This necessitates experimental determination.
Causality of Method Selection
For a powdered solid, standard methods like simple water displacement are inadequate due to potential insolubility, surface wetting issues, and the inability to account for interstitial volume between particles. The authoritative method for determining the true, or skeletal, density of a fine powder is gas pycnometry .
Why Gas Pycnometry? This technique leverages Archimedes' principle using an inert gas (typically helium) as the displacement medium. Helium atoms are small enough to penetrate all open pores and voids, measuring only the volume of the solid material itself. This provides the true density, distinct from the bulk density, which is lower due to air gaps between particles. The process is non-destructive and highly accurate.
Experimental Protocol: Density Determination via Gas Pycnometry
This protocol provides a self-validating workflow for determining the true density of scandium(III) carbonate powder.
Instrumentation: A calibrated gas pycnometer. Analysis Gas: Ultra-high purity (99.999%) helium.
Methodology:
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Sample Preparation (Degassing):
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Accurately weigh the empty sample cell. Record the mass (m_cell).
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Add approximately 1-5 grams of the scandium(III) carbonate powder to the cell. The exact amount should be sufficient to occupy 1/3 to 2/3 of the cell volume.
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Accurately weigh the sample cell containing the powder. Record the mass (m_total).
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Calculate the mass of the sample: m_sample = m_total - m_cell.
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Place the open cell in a degassing station. Heat gently under vacuum (e.g., 60-80°C) for several hours to remove any physisorbed moisture and atmospheric gases from the particle surfaces. This step is critical for accuracy, as residual moisture will affect the measured volume.
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Instrument Calibration:
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Before running the sample, perform a calibration routine using a certified calibration sphere of a precisely known volume provided by the instrument manufacturer.
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Run the calibration sphere through several measurement cycles until the reported volume is stable and within the specified tolerance (e.g., ±0.02%) of the certified value. This validates the instrument's performance.
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Sample Analysis:
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After degassing, seal the sample cell and allow it to return to ambient temperature.
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Load the sealed sample cell into the analysis chamber of the gas pycnometer.
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Initiate the analysis sequence. The instrument will automatically perform a series of pressurization and equalization cycles, measuring the pressure changes to calculate the volume of the solid sample (V_sample).
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Configure the instrument to repeat the analysis until consecutive volume measurements are consistent (e.g., within a 0.05% standard deviation). This ensures the result is stable and reproducible.
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Calculation of Density:
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The instrument's software will automatically calculate the density (ρ) using the user-inputted sample mass and the experimentally measured volume: ρ = m_sample / V_sample
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The result should be reported in g/cm³ to at least two decimal places.
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Data Summary and Workflow
Quantitative Data Summary
| Property | Formula / Method | Value | Source / Comment |
| Molecular Weight (Anhydrous) | Sc₂(CO₃)₃ | 269.94 g/mol | Calculated; often cited as ~269.96 g/mol .[4][6][7] |
| Molecular Weight (Hydrated) | Sc₂(CO₃)₃·xH₂O | Variable | Depends on 'x'; e.g., ~287.95 g/mol for x=1.[5][8] |
| Density (True/Skeletal) | Gas Pycnometry | Not available in literature | Must be determined experimentally. |
Physicochemical Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of a new batch of scandium(III) carbonate.
Caption: Workflow for accurate characterization of scandium(III) carbonate.
Conclusion
The accurate characterization of scandium(III) carbonate requires moving beyond database values. For molecular weight , it is imperative to experimentally determine the degree of hydration, as the presence of variable water content significantly alters the value. For density , the lack of reliable published data makes experimental measurement essential. Gas pycnometry stands as the definitive method for determining the true density of this powdered precursor. By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and gain a more profound understanding of the materials foundational to their innovations.
References
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Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale. ATT. [Link]
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Scandium(III) Carbonate Hydrate | C3H2O10Sc2 | CID 74892486. PubChem. [Link]
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Scandium Carbonate. American Elements. [Link]
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Scandium(III) Carbonate Hydrate. American Elements. [Link]
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Scandium Carbonate Supplier. Stanford Materials Corporation. [Link]
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PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder. SAM. [Link]
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